(D-Leu6,pro-nhet9)-lhrh (4-9)
Overview
Description
(D-Leu6,pro-nhet9)-lhrh (4-9) is a synthetic analog of gonadotropin-releasing hormone (GnRH). This compound has been developed to enhance the stability and efficacy of GnRH analogs, which are used in various therapeutic applications, including the treatment of endocrine disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Leu6,pro-nhet9)-lhrh (4-9) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the crude peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of (D-Leu6,pro-nhet9)-lhrh (4-9) follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
(D-Leu6,pro-nhet9)-lhrh (4-9) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
(D-Leu6,pro-nhet9)-lhrh (4-9) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating endocrine disorders, prostate cancer, and other hormone-related conditions.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of (D-Leu6,pro-nhet9)-lhrh (4-9) involves binding to the GnRH receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate the release of gonadotropins, such as luteinizing hormone and follicle-stimulating hormone. These hormones play a crucial role in reproductive function and the regulation of sex hormones .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another GnRH analog used in the treatment of prostate cancer and endometriosis.
Goserelin: A synthetic GnRH analog used for similar therapeutic purposes.
Triptorelin: Another GnRH analog with applications in treating hormone-sensitive cancers.
Uniqueness
(D-Leu6,pro-nhet9)-lhrh (4-9) is unique due to its enhanced stability and efficacy compared to other GnRH analogs. Its modifications, such as the incorporation of D-Leucine and pro-norleucine, contribute to its increased resistance to enzymatic degradation and prolonged biological activity .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N10O8/c1-6-41-35(54)30-10-8-16-47(30)36(55)26(9-7-15-42-37(39)40)43-32(51)27(17-21(2)3)45-33(52)28(18-22(4)5)46-34(53)29(44-31(50)25(38)20-48)19-23-11-13-24(49)14-12-23/h11-14,21-22,25-30,48-49H,6-10,15-20,38H2,1-5H3,(H,41,54)(H,43,51)(H,44,50)(H,45,52)(H,46,53)(H4,39,40,42)/t25-,26-,27-,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZVWJJUYVLEG-CKJBBXNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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